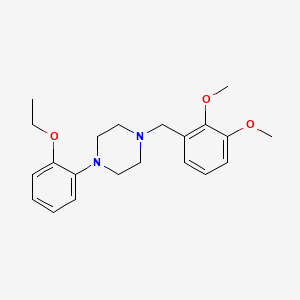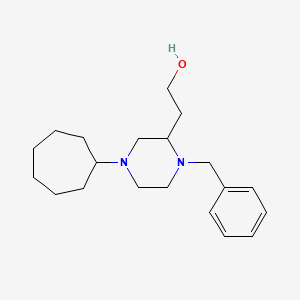
1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine, also known as GBR 12909, is a chemical compound that belongs to the piperazine family. It is a potent and selective dopamine reuptake inhibitor, which means it can increase the concentration of dopamine in the brain. GBR 12909 has been extensively studied for its potential therapeutic applications, particularly in the treatment of Parkinson's disease and drug addiction.
科学的研究の応用
1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909 has been studied for its potential therapeutic applications in several areas, including Parkinson's disease, drug addiction, and attention deficit hyperactivity disorder (ADHD). In Parkinson's disease, 1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909 can increase the concentration of dopamine in the brain, which can improve motor function. In drug addiction, 1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909 can reduce the rewarding effects of drugs of abuse, which may help prevent relapse. In ADHD, 1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909 can improve attention and impulse control.
作用機序
1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909 works by blocking the reuptake of dopamine, which is a neurotransmitter that is involved in reward, motivation, and motor function. By blocking the reuptake of dopamine, 1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909 can increase the concentration of dopamine in the brain, which can enhance its effects. 1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909 is selective for the dopamine transporter, which means it does not affect other neurotransmitters.
Biochemical and Physiological Effects
1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909 has several biochemical and physiological effects. It can increase the concentration of dopamine in the brain, which can enhance reward, motivation, and motor function. 1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909 can also increase the release of dopamine in certain brain regions, such as the nucleus accumbens and striatum. 1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909 can also increase the expression of dopamine receptors in the brain, which can enhance the effects of dopamine.
実験室実験の利点と制限
1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909 has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective dopamine reuptake inhibitor, which means it can be used to study the role of dopamine in various physiological and pathological conditions. Another advantage is that it has been extensively studied, which means there is a wealth of information available on its pharmacology and pharmacokinetics. One limitation is that it can be toxic at high doses, which means it must be used with caution. Another limitation is that it is not selective for the dopamine transporter, which means it may affect other neurotransmitters at high doses.
将来の方向性
There are several future directions for research on 1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909. One direction is to study its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and schizophrenia. Another direction is to develop more selective dopamine reuptake inhibitors that have fewer side effects and greater efficacy. Another direction is to study the long-term effects of 1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909 on the brain, particularly in terms of its effects on dopamine receptor expression and function. Finally, another direction is to study the interactions between 1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909 and other neurotransmitter systems, such as the serotonin and norepinephrine systems.
合成法
1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909 can be synthesized by several methods, including the reaction of 1-(2,3-dimethoxyphenyl)propan-2-amine with 2-ethoxybenzylchloride in the presence of a base, or the reaction of 1-(2,3-dimethoxyphenyl)propan-2-amine with 1-(2-ethoxyphenyl)piperazine in the presence of a reducing agent. The purity of the compound can be improved by recrystallization or column chromatography.
特性
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(2-ethoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-4-26-19-10-6-5-9-18(19)23-14-12-22(13-15-23)16-17-8-7-11-20(24-2)21(17)25-3/h5-11H,4,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBTYOLMXRIGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({1-[(1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine trifluoroacetate](/img/structure/B6132440.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6132447.png)
![2-(4-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B6132455.png)

![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132475.png)
![[4-(dimethylamino)benzyl][2-(1H-indol-3-yl)-1-methylethyl]amine hydrochloride](/img/structure/B6132481.png)
![2-(2-chlorophenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B6132488.png)

![N-(2,3-dimethylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6132500.png)
![4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B6132511.png)

![4-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-2-piperazinone](/img/structure/B6132550.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B6132554.png)
![2-[4-(1H-benzimidazol-2-ylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6132555.png)